(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the chemical formula C10H10F3NO2. It is a white solid with unique chemical properties, primarily used as a pharmaceutical intermediate. This compound is widely utilized in the synthesis of antiviral drugs, anti-cancer drugs, and anti-anxiety drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves a two-step process:
Reaction of Benzoyl Chloride with 3-Trifluoromethylphenylpropylamine: This step produces N-benzoyl-N-(3-trifluoromethylphenyl)propylamine.
Reaction with Hydroxamic Acid: The target product is obtained via the reaction of hydroxamic acid with N-benzoyl-N-(3-trifluoromethylphenyl)propylamine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Utilized in the development of antiviral, anti-cancer, and anti-anxiety drugs.
Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its pharmacological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Trifluoromethylphenyl)propionic acid
- 4-(Trifluoromethyl)-L-phenylglycine
- Trifluoromethyl phenyl sulfone
Uniqueness
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and pharmacological properties. This substitution enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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